8-Heptadecenylene

Chemical Ecology Forensic Entomology Semiochemistry

8-Heptadecenylene (systematic name: heptadeca-1,8-diene) is a long-chain C17 alkadiene bearing a terminal and an internal double bond. It is naturally emitted by several insect species and plants, and it serves as both a semiochemical lead and a bio-based synthon for cycloheptene production.

Molecular Formula C17H32
Molecular Weight 236.4 g/mol
CAS No. 56134-02-2
Cat. No. B14633781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Heptadecenylene
CAS56134-02-2
Molecular FormulaC17H32
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCC=C
InChIInChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,15,17H,1,4-14,16H2,2H3
InChIKeyZCNSOBXQEHNQMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Heptadecenylene (CAS 56134-02-2) – Core Identity and Procurement-Relevant Classification


8-Heptadecenylene (systematic name: heptadeca-1,8-diene) is a long-chain C17 alkadiene bearing a terminal and an internal double bond. It is naturally emitted by several insect species and plants, and it serves as both a semiochemical lead [1] and a bio-based synthon for cycloheptene production [2]. The target compound is available as a defined (Z)-isomer or as an unspecified geometric mixture depending on the synthetic route, and its procurement value centers on its precise 1,8-diene regiochemistry, which dictates its biological activity and metathesis reactivity.

8-Heptadecenylene (CAS 56134-02-2) – Why Generic Analog Substitution is Scientifically Unsound


8-Heptadecenylene cannot be freely substituted with other C17 alkenes or alkadienes because its 1,8-double bond architecture precisely dictates both its biological recognition and its chemical reactivity. The carrion beetle Oxelytrum discicolle emits a 94:6 blend of (Z)-1,8-heptadecadiene and 1-heptadecene; the synthetic mixture replicates natural attraction only when the exact olefin geometry and ratio are maintained [1]. In chemo-enzymatic cascades, the 1,8-diene unit undergoes ring-closing metathesis to yield cycloheptene, whereas 1,6- or 1,7-dienes produce cyclopentene or cyclohexene [2]. These examples illustrate that the compound’s regiochemistry and stereochemistry are performance-critical attributes that generic alternatives cannot replicate.

8-Heptadecenylene (CAS 56134-02-2) – Quantitative Differentiation Evidence for Scientific Selection


Pheromone Blend Ratio: (Z)-1,8-Heptadecadiene vs. 1-Heptadecene in Carrion Beetle Attraction

In carrion beetle Oxelytrum discicolle, the male-produced sex pheromone consists of (Z)-1,8-heptadecadiene and 1-heptadecene in a 94:6 ratio. Y-tube olfactometer bioassays demonstrated that only the synthetic blend of the two compounds in the natural ratio attracted females; neither the major component alone nor blends with altered ratios were effective [1].

Chemical Ecology Forensic Entomology Semiochemistry

Ring-Closing Metathesis Substrate Advantage: 1,8-Heptadecadiene vs. Symmetric α,ω-Dienes for Cycloheptene Synthesis

In a chemo-enzymatic cascade reported by Wu et al. (2019), 1,8-heptadecadiene generated by enzymatic oxidative decarboxylation of oleic acid underwent Ru-catalyzed ring-closing metathesis (RCM) to afford cycloheptene with titers of 610–670 µM from olive oil. By contrast, analogous cascades employing 1,6-heptadiene or 1,7-octadiene selectively produced cyclopentene (760 µM) or cyclohexene (710 µM) [1]. The patent literature (US 8,993,819 B2) emphasizes that unsymmetric 1,8-dienes with a non-terminal internal double bond are uniquely suited for cycloheptene RCM, whereas symmetric α,ω-dienes (e.g., 1,8-nonadiene) require high dilution and suffer from lower efficiency [2].

Sustainable Chemistry Metathesis Bio-based Chemicals

Biomarker Selectivity: 1,8-Heptadecadiene vs. 6,9-Heptadecadiene in Lichen Chemotaxonomy

In a study of eight Japanese lichen species, Ikeda et al. (2021) found that 1,8-heptadecadiene accounted for >90% of total alkenes in all four lichens that contained it, whereas 6,9-heptadecadiene and 8-heptadecene were present at far lower abundance. This clear compositional dominance distinguishes green-algal lichen species from cyanobacterial lichens, which instead produce 1-octadecene and 4-octadecene as major hydrocarbons [1].

Chemotaxonomy Environmental Chemistry Alkene Biomarkers

Precursor Yield: 1,8-Heptadecadiene from Oleic Acid Decarboxylation vs. Other Unsaturated Substrates

The patent US 8,993,819 B2 reports that catalytic decarbonylation of oleic acid in the presence of pivalic anhydride and Pd catalyst yields heptadeca-1,8-diene with 69% yield. The same patent describes that alternative unsaturated carboxylic acids (e.g., myristoleic, palmitoleic, gadoleic) can be used to prepare corresponding 1,8-dienes, but oleic acid is identified as the most preferred substrate due to its industrial availability and the superior yield profile of the resulting C17 diene [1]. This indicates that 1,8-heptadecadiene synthesis from oleic acid is the most cost-effective entry into unsymmetric 1,8-dienes for cycloheptene production.

Decarboxylation Renewable Feedstocks Process Chemistry

8-Heptadecenylene (CAS 56134-02-2) – Validated Application Scenarios Stemming from Quantitative Evidence


Forensic Entomology: Post-Mortem Interval Estimation Using Sex Pheromone Lures

Forensic laboratories can deploy synthetic lures containing (Z)-1,8-heptadecadiene and 1-heptadecene in a 94:6 ratio to attract female carrion beetles (Oxelytrum discicolle). The precise blend, whose requirement was demonstrated via Y-tube olfactometer bioassays [1], enables reliable beetle capture for post-mortem interval (PMI) estimation by confirming the arrival of necrophagous insects at cadavers. Procurement of the defined (Z)-isomer in the correct ratio is essential; generic hydrocarbon blends do not elicit the same attraction and compromise forensic accuracy.

Bio-based Cycloheptene Production via Chemo-Enzymatic Cascade

Chemical manufacturers pursuing sustainable cycloheptene can utilize 1,8-heptadecadiene as the key intermediate in a one-pot cascade that combines enzymatic oxidative decarboxylation of oleic acid with Ru-catalyzed ring-closing metathesis [2]. The process yields cycloheptene at 610–670 µM titers from olive oil, and the patented reactive distillation concept (US 8,993,819 B2) further enhances yield and purity [4]. Sourcing this specific 1,8-diene is mandatory because symmetric α,ω-dienes cannot deliver cycloheptene without high-dilution inefficiency, and 1,6- or 1,7-dienes produce different ring sizes.

Lichen Biomarker Standard for Environmental and Geological Source Tracking

Environmental analytical laboratories should employ 1,8-heptadecadiene as a certified reference standard for identifying and quantifying lichen-derived organic matter in sediments, aerosols, and geological samples. Its >90% dominance in the alkene fraction of green-algal lichens, as confirmed by GC-MS [3], provides a highly selective biomarker that distinguishes green-algal from cyanobacterial lichen inputs. No other C17 alkadiene or monoalkene offers equivalent chemotaxonomic specificity, making this compound indispensable for accurate source apportionment.

Semiochemical Discovery and Pest Management Research

Insect chemical ecology groups investigating semiochemicals in Coleoptera and other taxa should prioritize (Z)-1,8-heptadecadiene as a reference compound for electrophysiology (GC-EAD) and behavioral assays. Its confirmed role as the major male-produced aggregation or sex pheromone component in carrion beetles [1] and its occurrence in Tribolium flour beetles as a repellent [5] indicate its relevance for integrated pest management (IPM) strategies. The known activity thresholds and blend requirements reduce the experimental variability that arises when using isomer mixtures or chain-length analogs.

Technical Documentation Hub

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